as-Triazine-3-thiol, 5-(2-thienyl)-

Beschreibung

Contextualization within Heterocyclic Chemistry and the Triazine Class

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, are fundamental to the chemistry of life and numerous technological advancements. ijpsr.info The triazine core, with the molecular formula C₃H₃N₃, exists in three isomeric forms: 1,2,3-triazine, 1,2,4-triazine (B1199460), and 1,3,5-triazine. jmchemsci.comyoutube.com The "as-" prefix in as-Triazine-3-thiol, 5-(2-thienyl)- denotes the asymmetric 1,2,4-triazine isomer. youtube.com This class of compounds is particularly noteworthy for its wide spectrum of biological activities and applications in agrochemicals and materials science. ontosight.aiijpsr.info

The 1,2,4-triazine scaffold, in particular, has been a fertile ground for the development of compounds with a range of pharmacological properties. ijpsr.info The introduction of various substituents onto the triazine ring allows for the fine-tuning of its electronic and steric properties, leading to a vast library of derivatives with tailored functions. nih.gov

Structural Characteristics and Isomeric Considerations of 1,2,4-Triazine-3-thiol Derivatives with 2-Thienyl Substituents

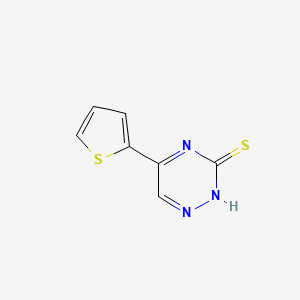

The chemical structure of as-Triazine-3-thiol, 5-(2-thienyl)- features a 1,2,4-triazine ring substituted with a thiol (-SH) group at the 3-position and a 2-thienyl group at the 5-position. The thienyl group is a five-membered aromatic ring containing a sulfur atom.

A key structural aspect of this molecule is the potential for tautomerism. The thiol group can exist in equilibrium with its thione tautomer (=S). This tautomeric equilibrium can be influenced by factors such as the solvent and the solid-state packing.

Derivatives of this core structure can be synthesized through various methods, often involving the cyclization of thiosemicarbazide (B42300) derivatives with appropriate dicarbonyl compounds. jmchemsci.com For instance, the reaction of thiosemicarbazide with a 2-thienyl-substituted α-keto acid or a related precursor can lead to the formation of the desired 5-(2-thienyl)-1,2,4-triazin-3-thiol ring system. Further modifications can be made to the thiol group, such as alkylation to form methylthio derivatives like 3-(methylthio)-5-(2-thienyl)-1,2,4-triazine. ontosight.aiuni.lu

Table 1: Structural and Physicochemical Data for as-Triazine-3-thiol, 5-(2-thienyl)- and a Related Derivative

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| as-Triazine-3-thiol, 5-(2-thienyl)- | C₇H₅N₃S₂ | 195.27 | 1,2,4-triazine ring, thiol group at C3, 2-thienyl group at C5 |

| 3-(Methylthio)-5-(2-thienyl)-1,2,4-triazine | C₈H₇N₃S₂ | 209.29 | 1,2,4-triazine ring, methylthio group at C3, 2-thienyl group at C5. uni.lu |

| 3-Methoxy-5-(2-thienyl)-1,2,4-triazine | C₈H₇N₃OS | 193.23 | 1,2,4-triazine ring, methoxy (B1213986) group at C3, 2-thienyl group at C5. uni.lu |

Note: The data in this table is compiled from various chemical databases and research articles for illustrative purposes.

Broader Research Significance of as-Triazine-3-thiol, 5-(2-thienyl)- Analogues

The structural motif of a 1,2,4-triazine ring bearing a thienyl substituent is of significant interest in medicinal chemistry and materials science. Analogues of as-Triazine-3-thiol, 5-(2-thienyl)- have been investigated for a wide array of potential applications.

The incorporation of the thiophene (B33073) ring, a well-known pharmacophore, often imparts or enhances biological activity. nih.gov Research has shown that thienyl-substituted triazines can exhibit a range of biological effects. researchgate.net For example, some derivatives have been explored for their potential as antimicrobial and anticancer agents. researchgate.netnih.gov The specific substitution pattern on both the triazine and thiophene rings plays a crucial role in determining the potency and selectivity of these compounds. nih.gov

In the realm of materials science, the electronic properties of thienyl-substituted triazines make them interesting candidates for organic electronic materials. nih.gov The combination of the electron-deficient triazine core and the electron-rich thiophene ring can lead to materials with desirable charge-transport properties. nih.gov

The synthesis of various analogues allows for the systematic exploration of structure-activity relationships (SAR). By modifying the substituents on the triazine ring and the thiophene moiety, researchers can optimize the desired properties of the molecule, whether for biological efficacy or material performance. nih.gov This has led to the development of a diverse library of thienyl-substituted 1,2,4-triazine derivatives with a wide range of potential applications. ijpsr.info

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-thiophen-2-yl-2H-1,2,4-triazine-3-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3S2/c11-7-9-5(4-8-10-7)6-2-1-3-12-6/h1-4H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMEFBTFURKGPRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC(=S)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80243539 | |

| Record name | as-Triazine-3-thiol, 5-(2-thienyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80243539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98273-53-1 | |

| Record name | as-Triazine-3-thiol, 5-(2-thienyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098273531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | as-Triazine-3-thiol, 5-(2-thienyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80243539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of as-Triazine-3-thiol, 5-(2-thienyl)- is expected to show distinct signals corresponding to the protons of the thienyl and triazine rings. The protons on the thiophene (B33073) ring would typically appear as multiplets in the aromatic region (δ 7.0-8.0 ppm). The proton on the triazine ring would likely appear as a singlet at a characteristic chemical shift. Additionally, a broad singlet corresponding to the thiol (-SH) or tautomeric thione (-NH) proton is anticipated, with its chemical shift being concentration and solvent-dependent dergipark.org.tr. For the related triazole, this proton appears at a very downfield position of 14.00 ppm dergipark.org.tr.

¹³C NMR: The carbon-13 NMR spectrum would provide information on all unique carbon atoms in the molecule. Characteristic signals for the carbons of the thiophene ring are expected in the range of δ 125-140 ppm. The carbons of the as-triazine ring would also show distinct resonances, with the carbon atom of the C=S (thione) or C-S (thiol) group exhibiting a characteristic downfield shift.

Expected ¹H and ¹³C NMR Data This table is illustrative and based on general principles and data from similar structures.

| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Thienyl-H | 7.0 - 8.0 (m) | 125.0 - 140.0 |

| Triazine-H | ~8.0 - 9.0 (s) | ~145.0 - 160.0 |

| SH/NH | Variable, broad (s) | - |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. For as-Triazine-3-thiol, 5-(2-thienyl)-, key expected absorption bands would include N-H stretching vibrations (if the thione tautomer is present) typically in the range of 3100-3400 cm⁻¹, C=N stretching of the triazine ring around 1600-1650 cm⁻¹, and C=S stretching of the thione group around 1250-1270 cm⁻¹ dergipark.org.tr. The vibrations associated with the thiophene ring (C-H and C=C stretching) would also be present.

Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H stretch (thione) | 3100 - 3400 |

| C-H stretch (aromatic) | 3000 - 3100 |

| C=N stretch (triazine) | 1600 - 1650 |

| C=C stretch (thiophene) | 1400 - 1500 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its structure. For as-Triazine-3-thiol, 5-(2-thienyl)-, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the cleavage of the thiophene ring and fragmentation of the triazine-thiol core, providing valuable structural information.

Expected Mass Spectrometry Data

| Ion | Description |

|---|---|

| [M]⁺ | Molecular Ion |

| [M - S]⁺ | Loss of Sulfur |

| [M - HCN]⁺ | Loss of Hydrogen Cyanide |

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a crucial technique for confirming the empirical formula of a synthesized compound. The experimentally determined percentages of carbon, hydrogen, nitrogen, and sulfur for as-Triazine-3-thiol, 5-(2-thienyl)- would be compared with the calculated theoretical values to verify its stoichiometry.

Theoretical Elemental Composition for C₆H₄N₃S₂

| Element | Theoretical Percentage |

|---|---|

| Carbon (C) | 39.55% |

| Hydrogen (H) | 2.21% |

| Nitrogen (N) | 23.06% |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are essential for assessing the purity of as-Triazine-3-thiol, 5-(2-thienyl)- and for its separation from reaction mixtures.

Thin-Layer Chromatography (TLC): TLC would be used for rapid monitoring of reaction progress and for preliminary purity checks. The retention factor (Rf) value would be determined using an appropriate solvent system.

High-Performance Liquid Chromatography (HPLC): HPLC would provide a quantitative measure of the compound's purity. A suitable stationary phase (e.g., C18) and mobile phase would be used to achieve good separation, and the purity would be determined by the area of the peak corresponding to the compound.

Chromatographic Parameters

| Technique | Parameter | Purpose |

|---|---|---|

| TLC | Retention Factor (Rf) | Purity assessment, reaction monitoring |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiles

Quantum chemical calculations are fundamental in understanding the electronic structure and predicting the reactivity of molecules. For derivatives of 1,3,5-triazine, these studies often focus on elucidating the impact of various substituents on the electronic properties of the triazine core.

One study on tri-s-triazine and its derivatives, performed at the B3LYP/aug-cc-pVDZ level of theory, revealed that the tri-s-triazine ring generally maintains a planar and rigid structure. This planarity suggests significant conjugation across the parent ring, contributing to the stability of these compounds. The introduction of different substituents was found to influence the geometry, electronic structure, and the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the parent ring. Furthermore, vibrational frequency analyses indicated that the parent ring has a characteristic frequency that shifts to lower wavenumbers upon substitution rsc.org.

For other heterocyclic systems containing a thienyl group, such as 1-phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-2-pyrazoline, Density Functional Theory (DFT) calculations at the B3LYP/6-311G** level have been employed to analyze the electronic structure. Natural bond orbital (NBO) analysis of this compound indicated that its electronic absorption bands are primarily due to n → π* and π → π* transitions. Such calculations also provide insights into the distribution of atomic charges, which can suggest the potential for the molecule to act as a ligand in coordination chemistry mdpi.comnih.gov.

Molecular Modeling and Simulation Methodologies

Molecular modeling and simulations are powerful tools for investigating the three-dimensional structure and dynamic behavior of molecules. These techniques are widely applied to triazine derivatives to understand their conformational preferences and stability.

Conformational analysis of triazine derivatives is crucial for understanding their structure-property relationships. For instance, in a study of 1,3,5-triazine derivatives incorporating pyrazole, piperidine, and aniline moieties, X-ray crystallography was used to determine the molecular structures. The study revealed that the planarity of the triazine core could be influenced by the nature and substitution pattern of the attached groups. For example, the twist of a phenyl ring relative to the triazine core was found to differ depending on the other substituents present mdpi.com.

In another example, the geometry of 8-chloro-3-((3-chlorobenzyl)thio)- jocpr.comrsc.orgnih.govtriazolo[4,3-a]pyridine was optimized using DFT with the B3LYP/6-31G basis set. The calculated geometric parameters were found to be in good agreement with experimental X-ray diffraction data, validating the computational model for predicting the molecular geometry of such heterocyclic systems mdpi.com.

Molecular dynamics (MD) simulations provide detailed information about the conformational stability and dynamic behavior of molecules over time. A comprehensive MD simulation study was conducted on a novel s-triazine-based inhibitor of matrix metalloproteinase-10 (MMP-10). The simulations, run for 100 ns, were used to assess the stability of the protein-ligand complex by analyzing parameters such as the root mean square deviation (RMSD), root mean square fluctuation (RMSF), and radius of gyration (Rg). The results indicated a stable and consistent interaction of the triazine derivative within the active site of the enzyme, highlighting the conformational stability of the bound ligand ekb.eg.

Similarly, MD simulations have been employed to investigate the binding stability of 1,2,4-triazine (B1199460) derivatives as inhibitors of human D-amino acid oxidase (h-DAAO). These simulations helped to identify key amino acid residues that interact with the inhibitor and to understand the role of specific interactions, such as hydrogen bonds and hydrophobic contacts, in stabilizing the inhibitor within the binding site nih.gov.

Density Functional Theory (DFT) is a versatile computational method used to predict a wide range of molecular properties. In the context of triazine and thienyl derivatives, DFT has been applied to predict electronic, structural, and vibrational properties.

For a series of all-trans and all-cis polyenes, DFT calculations using the B3LYP/6-311++G** and BLYP/6-311++G** levels of theory were performed to study the convergence of structural parameters with increasing chain length. These calculations provided insights into the degree of π-electron delocalization and its effect on bond lengths nih.gov.

In a study of a new family of high-energy compounds based on s-triazine, carborane, and tetrazoles, DFT calculations were used to investigate their geometry and electronic structure. The calculations showed that the planarity of the heterocyclic system could be affected by methyl substituents. The HOMO and LUMO energy levels were found to be influenced by the nature of the substituents and linkers, which in turn affects the electronic properties and reactivity of the molecules mdpi.com. Furthermore, DFT has been used to simulate the pKa values of triazine derivatives, which is crucial for understanding their behavior in aqueous environments morressier.com.

The table below summarizes some key properties of a thienyl-substituted pyrazoline derivative calculated using DFT.

| Property | Calculated Value | Method |

| HOMO Energy | - | B3LYP/6-311G |

| LUMO Energy | - | B3LYP/6-311G |

| Dipole Moment | - | B3LYP/6-311G** |

| Molecular Hyperpolarizability (β) | 4.997 × 10⁻³⁰ esu | MNDO/PM3 |

Note: Specific energy values for HOMO and LUMO were not provided in the source text, but their analysis was mentioned. mdpi.comnih.gov

Quantitative Structure-Property Relationship (QSPR) Studies (excluding biological activity)

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of molecules and their physicochemical properties. While many QSAR (Quantitative Structure-Activity Relationship) studies on triazine derivatives focus on their biological activity, some investigations have explored their physical and chemical properties.

Topological indices are another set of molecular descriptors used in QSPR modeling. In a study of antituberculosis drugs, neighborhood degree-based topological indices were used to predict their physicochemical properties. Such models can be developed using linear regression or more advanced techniques like support vector regression to handle non-linear relationships nih.gov. These approaches provide a framework for predicting the properties of new compounds based on their molecular structure, which can be valuable in the design of novel materials.

Coordination Chemistry and Metal Complexation

Ligand Characteristics of the as-Triazine-3-thiol, 5-(2-thienyl)- Scaffold

The as-Triazine-3-thiol, 5-(2-thienyl)- scaffold possesses a unique combination of a triazine ring, a thienyl group, and a thiol/thione moiety, which collectively determine its coordination behavior. The ligand can exist in two tautomeric forms: the thiol form and the thione form. The thione form is generally more stable in the solid state.

The potential donor sites for coordination with metal ions are the nitrogen atoms of the triazine ring and the sulfur atom of the thiol/thione group. This arrangement allows the ligand to act as a bidentate chelating agent, forming stable five- or six-membered rings with a metal center. The presence of both soft (sulfur) and hard (nitrogen) donor atoms enables it to coordinate with a wide variety of metal ions.

The electronic properties of the thienyl substituent at the 5-position of the triazine ring can also influence the ligand's coordination ability. The electron-donating nature of the thiophene (B33073) ring can enhance the electron density on the triazine ring, thereby modifying the basicity of the nitrogen atoms and influencing the strength of the metal-ligand bond.

Key Ligand Characteristics:

| Feature | Description |

| Tautomerism | Exists in thiol and thione forms. |

| Donors Atoms | Nitrogen atoms of the triazine ring and the sulfur atom. |

| Chelation | Capable of forming stable chelate rings with metal ions. |

| Substituent Effect | The 5-(2-thienyl) group can modulate the electronic properties of the ligand. |

Synthesis and Characterization of Metal Complexes Formed with as-Triazine-3-thiol, 5-(2-thienyl)-

The synthesis of metal complexes with as-Triazine-3-thiol, 5-(2-thienyl)- typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The general procedure often entails dissolving the ligand in a solvent like ethanol or methanol, followed by the addition of a solution of the metal salt (e.g., chlorides, nitrates, or acetates). The reaction mixture is often stirred and may be heated under reflux to facilitate the complex formation. The resulting metal complex, which may precipitate out of the solution, can then be isolated by filtration, washed, and dried.

The characterization of these newly synthesized complexes is crucial to determine their structure and properties. A combination of spectroscopic and analytical techniques is employed for this purpose.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the coordination sites of the ligand. A shift in the vibrational frequencies of the C=S and C=N groups in the ligand upon complexation provides evidence of the involvement of the sulfur and nitrogen atoms in bonding with the metal ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to further elucidate the structure of the complexes. Changes in the chemical shifts of the protons and carbons near the coordination sites in the ligand's spectrum, as compared to the free ligand, indicate the formation of the complex.

UV-Visible Spectroscopy: Electronic spectra can provide information about the geometry of the metal complexes. The appearance of new absorption bands in the visible region, corresponding to d-d transitions of the metal ion, can be indicative of the coordination environment.

Elemental Analysis: This technique is used to determine the stoichiometry of the metal complexes, providing the ratio of metal to ligand.

Illustrative Spectroscopic Data Shifts Upon Complexation:

| Spectroscopic Technique | Free Ligand (Expected) | Metal Complex (Expected Change) |

| FT-IR (cm-1) | ν(C=S) ~1100-1250ν(C=N) ~1500-1600 | Shift to lower or higher frequency |

| 1H NMR (ppm) | Signal for SH proton (if in thiol form)Signals for triazine and thienyl protons | Disappearance or shift of SH proton signalShift in signals of protons adjacent to coordinating N atoms |

Investigation of Metal-Ligand Interactions and Coordination Modes

Based on the study of analogous triazine and triazole-thiol ligands, as-Triazine-3-thiol, 5-(2-thienyl)- is expected to primarily act as a bidentate ligand, coordinating to metal ions through one of the nitrogen atoms of the triazine ring and the sulfur atom of the deprotonated thiol group. This N,S-bidentate coordination mode leads to the formation of a stable five-membered chelate ring, which is a common and favored arrangement in coordination chemistry.

The specific nitrogen atom involved in coordination can vary. However, coordination involving the N(4) atom of the triazine ring and the sulfur atom is a plausible mode, as it would result in a thermodynamically stable five-membered ring. The geometry of the resulting metal complex (e.g., octahedral, tetrahedral, or square planar) will depend on the nature of the metal ion, its oxidation state, and the stoichiometry of the complex.

Further studies, such as X-ray crystallography, would be necessary to definitively determine the precise coordination modes and the three-dimensional structures of the metal complexes formed with as-Triazine-3-thiol, 5-(2-thienyl)-. Such investigations would provide valuable insights into the intricate metal-ligand interactions and the structural diversity of these coordination compounds.

Applications in Advanced Materials Science and Technology

Organic Electronics and Optoelectronic Devices

The inherent properties of the thienyl-triazine scaffold, such as high electron affinity, thermal stability, and tunable optoelectronic characteristics, make it a valuable component in organic electronic devices. nih.gov The triazine core acts as a strong electron acceptor, facilitating electron transport, which is a critical function in many semiconductor devices. nih.gov

The development of novel organic semiconductors is crucial for advancing technologies like organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs). Triazine derivatives have been successfully utilized as effective electron transporters in these applications. nih.gov The combination of a triazine core with carbazole arms, for instance, has been shown to yield materials with promising charge transport properties and high quantum efficiency in OLEDs. researchgate.net

Research into phenyl and phenylthienyl derivatives has demonstrated their potential as p-channel organic semiconductors in OTFTs, achieving carrier mobilities suitable for electronic applications. nih.gov The incorporation of the thienyl-triazine unit into larger molecular or polymeric structures is a key strategy for designing high-performance organic semiconductors. These materials hold promise for creating lightweight, flexible, and low-cost electronic devices. bohrium.comresearchgate.net

In the field of organic photovoltaics (OPVs), thienyl-triazine derivatives are explored for their potential to enhance device performance and stability. The electron-deficient nature of the triazine ring makes it an excellent building block for non-fullerene acceptors (NFAs), a class of materials that has significantly advanced the power conversion efficiencies (PCEs) of organic solar cells. nih.gov

Conjugated Porous Organic Polymers (CPPs)

Conjugated porous polymers (CPPs) are a class of materials that combine permanent porosity with extended π-conjugation. This unique combination makes them suitable for applications ranging from gas storage and separation to catalysis and sensing. The rigid and planar structure of the thienyl-triazine unit makes it an ideal building block for constructing robust and highly porous frameworks. researchgate.net

The synthesis of CPPs based on thienyl-triazine cores typically involves cross-coupling reactions that link the core units together with various spacer molecules. Several synthetic strategies have proven effective:

Sonogashira Coupling: This palladium-catalyzed reaction couples terminal alkynes with aryl halides. It has been used to synthesize a variety of thienyltriazine-containing CPPs by reacting halogenated thienyl-triazine monomers with multi-alkynyl comonomers. bohrium.comresearchgate.netscispace.com

Stille Coupling: This reaction forms carbon-carbon bonds between an organotin compound and an organohalide. It has been employed to create polymers based on thiophene-armed triazine units and various thiophene (B33073) derivatives. nih.gov However, for some thienyltriazine systems, Stille coupling has been found to be less efficient for producing porous materials compared to other methods. scispace.com

FeCl₃-mediated Polymerization: This method can be used under different conditions to achieve oxidative polymerization or Friedel-Crafts alkylation, leading to nitrogen-rich porous polymers with high surface areas. researchgate.net

Glaser Coupling: This reaction couples terminal alkynes to form a diacetylene linkage and has also been used in the synthesis of thienyltriazine CPPs. scispace.com

These synthetic methods allow for the creation of diverse polymeric architectures with tailored properties. The resulting polymers are often characterized by excellent thermal stability, with some frameworks stable up to 580 °C. researchgate.net

A key advantage of thienyltriazine-based CPPs is the ability to systematically tune their physical and electronic properties. The porosity and band gap can be precisely controlled through the strategic selection of building blocks and synthetic methods. rsc.org

Tuning Porosity: The pore size and surface area of the CPPs can be modified by changing the length and geometry of the spacer units that link the thienyl-triazine cores. rsc.org For instance, using different spacers in a series of CPPs resulted in average pore sizes ranging from 3.6 nm to 5.3 nm. rsc.org Research has shown that polymers with higher surface areas and micropore volumes exhibit enhanced CO₂ uptake capacities. researchgate.net

Tuning the Band Gap: The optical and electronic band gap of these conjugated polymers can be engineered by altering the extent of π-conjugation. This is achieved in two primary ways:

Varying the Spacer: Introducing different conjugated spacers (e.g., benzene, acetylene, diacetylene) between the triazine cores modifies the electronic communication within the polymer network, leading to different band gap values. rsc.org

Comonomer Variation: Coupling a thienyl-triazine core with various comonomers (such as naphthodithiophene, benzodithiophene, or perylene diimide) effectively tailors the resulting polymer's band gap. bohrium.comresearchgate.net This strategy has been used to produce narrow band gap CPPs with values ranging from 1.73 eV to 2.19 eV. researchgate.net

The table below summarizes research findings on tuning the band gap and porosity in a series of thienyltriazine-based CPPs (TT-CPPs) by varying the spacer unit.

| Polymer Name | Synthesis Method | Spacer Unit | Optical Band Gap (eV) | Average Pore Size (nm) |

|---|---|---|---|---|

| TT-CPP1 | Alkyne Cyclotrimerization | Benzene | 2.43 | 3.6 |

| TT-CPP2 | Sonogashira Coupling | Acetylene | 2.11 | 4.8 |

| TT-CPP3 | Glaser Coupling | Diacetylene | 2.03 | 5.3 |

Data sourced from Kumar et al., Materials Advances. rsc.org

This precise control over material properties makes these polymers highly attractive for targeted applications in organic electronics and photocatalysis. bohrium.com

Supramolecular assembly, which involves the spontaneous organization of molecules through non-covalent interactions, is a powerful tool for designing advanced materials. The thienyl-triazine structure is exceptionally well-suited for directing these interactions. researchgate.net The nitrogen atoms in the triazine ring can act as hydrogen bond acceptors, while the planar, aromatic surfaces of both the triazine and thiophene rings facilitate strong π-π stacking. researchgate.netnih.gov

These interactions play a crucial role in the formation of ordered nanostructures. For example, 2,4,6-tris(2-pyridyl)-1,3,5-triazine molecules have been shown to self-assemble on gold surfaces into highly ordered, enantiomorphous domains driven by a balance of hydrogen bonding and molecule-substrate interactions. nih.gov In the context of CPPs, these supramolecular forces influence the packing of polymer chains, which can affect material properties like porosity and charge transport. The design of thienyl-triazine derivatives that can form well-defined, long-range assemblies is a promising avenue for creating materials with anisotropic properties, suitable for applications in electronics and photonics.

Gas Adsorption and Separation Technologies

Carbon Dioxide (CO2) Capture and Adsorption Studies

No published studies detailing the use of as-Triazine-3-thiol, 5-(2-thienyl)- for CO2 capture or adsorption were identified.

Adsorption of Other Small Molecules within Porous Structures

There is no available research on the application of as-Triazine-3-thiol, 5-(2-thienyl)- in the formation of porous structures for the adsorption of other small molecules.

Chemical and Fluorescence Sensing Platforms

Development of Chemo/Fluorescence Sensors for Analytes (e.g., Picric Acid, Iodine)

No literature could be found describing the development or use of as-Triazine-3-thiol, 5-(2-thienyl)- as a chemo- or fluorescence sensor for picric acid, iodine, or any other analytes.

Future Research Directions and Concluding Perspectives

Exploration of Novel and Sustainable Synthetic Routes

The future synthesis of as-Triazine-3-thiol, 5-(2-thienyl)- and its derivatives should prioritize green and sustainable methodologies over classical, often harsh, chemical processes. Modern techniques such as microwave-assisted synthesis and sonochemistry have demonstrated significant advantages in the production of related triazine compounds, offering a template for future work. mdpi.commdpi.comambeed.comnih.govresearchgate.net

Microwave-assisted organic synthesis (MAOS) has been shown to dramatically accelerate reaction times and improve yields for heterocyclic compounds, including thienyl-triazines. mdpi.comnih.govscilit.comresearchgate.netyu.edu.jo For instance, a solvent-free synthesis of a related compound, 4-amino-3-mercapto-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-one, was achieved in just 2 minutes with a 98% yield under microwave irradiation, compared to 2 hours and a 62% yield via conventional heating. researchgate.net Future research should focus on adapting these solvent-free or minimal-solvent microwave protocols for the synthesis of as-Triazine-3-thiol, 5-(2-thienyl)-, which would reduce both energy consumption and the use of volatile organic compounds.

Similarly, ultrasound-assisted synthesis, or sonochemistry, presents another eco-friendly alternative. This technique utilizes acoustic cavitation to promote chemical reactions, often in aqueous media and at lower temperatures than conventional methods. mdpi.comnih.govresearchgate.net Studies on other 1,3,5-triazine derivatives have shown that sonochemical protocols can achieve high yields (>75%) in as little as 5 minutes using water as a solvent, making the process significantly "greener" than classical approaches. ambeed.comnih.govresearchgate.net The application of sonochemistry to the synthesis of as-Triazine-3-thiol, 5-(2-thienyl)- could lead to highly efficient and environmentally benign production methods.

Table 1: Comparison of Synthetic Methodologies for Triazine Derivatives

| Method | Reaction Time | Yield (%) | Solvent/Conditions | Key Advantages | Reference |

| Conventional Heating | 5-6 hours | 69 | Reflux | Established methodology | mdpi.com |

| Microwave-Assisted | 2.5 minutes | >95 | Solvent-free or minimal DMF | Rapid, high yield, reduced solvent use | mdpi.comresearchgate.net |

| Sonochemistry | 5-35 minutes | 75-97 | Water or other green solvents, room temperature | Fast, high yield, aqueous media, energy-efficient | mdpi.comambeed.com |

Rational Design and Engineering of Advanced Materials

The unique trifecta of functionalities in as-Triazine-3-thiol, 5-(2-thienyl)- (a π-acceptor triazine, a π-donor thiophene (B33073), and a metal-coordinating thiol) makes it an exceptional building block for a new generation of advanced materials.

Conjugated Porous Polymers (CPPs): The combination of thiophene and triazine units has been successfully used to create CPPs with tunable porosity and electronic properties. rsc.org For example, polymers built from tris(thienyl)triazine have shown significant thermal stability (up to 450 °C) and high CO2 uptake capacity, making them suitable for gas capture and separation applications. rsc.org Future work should involve using as-Triazine-3-thiol, 5-(2-thienyl)- as a monomer in polymerization reactions. The thiol group can be leveraged for post-synthetic modification or to introduce specific functionalities within the polymer pores, enhancing selectivity for target molecules.

Metal-Organic Frameworks (MOFs): Triazine-based ligands are well-established in the construction of diverse MOFs with applications in luminescence, catalysis, and drug delivery. bohrium.comresearchgate.net The nitrogen atoms of the triazine ring and the sulfur of the thiol group in as-Triazine-3-thiol, 5-(2-thienyl)- can act as coordination sites for metal ions, enabling the formation of robust, multidimensional frameworks. rsc.orgscispace.com Research should be directed towards synthesizing MOFs with this ligand to explore their potential for photocatalysis, leveraging the photoactive nature of the thienyl moiety, or for creating sensors where guest-molecule binding modulates the framework's electronic or photophysical properties.

Table 2: Potential Properties of Materials Derived from Thienyl-Triazine Scaffolds

| Material Type | Potential Building Block | Key Properties | Potential Applications | Reference |

| Conjugated Porous Polymers | as-Triazine-3-thiol, 5-(2-thienyl)- | High thermal stability, tunable porosity, high CO2 uptake | Gas storage/separation, heterogeneous catalysis | rsc.org |

| Metal-Organic Frameworks | as-Triazine-3-thiol, 5-(2-thienyl)- | Tunable luminescence, photocatalytic activity | Sensors, photocatalysis, drug delivery | bohrium.comrsc.org |

| Low Band-Gap Conjugated Materials | Derivatives of as-Triazine-3-thiol, 5-(2-thienyl)- | Tunable HOMO/LUMO levels, NIR electrochromism | Organic electronics (OLEDs, OSCs) | taylorfrancis.comresearchgate.net |

Predictive Modeling for New Applications

Computational chemistry offers powerful tools to predict the properties of as-Triazine-3-thiol, 5-(2-thienyl)- and its derivatives, thereby guiding experimental efforts and accelerating the discovery of new applications. nih.govrsc.org

Density Functional Theory (DFT): DFT calculations can be employed to investigate the fundamental electronic and structural properties of the molecule. dergipark.org.tr These studies can predict the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are crucial for determining the material's potential in optoelectronic devices like organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). taylorfrancis.com Furthermore, DFT can elucidate the molecule's reactivity, vibrational spectra, and NMR chemical shifts, aiding in its characterization. dergipark.org.tr

Quantitative Structure-Activity Relationship (QSAR): For exploring potential biological applications, 3D-QSAR models can be developed. researchgate.net By creating a library of virtual derivatives of as-Triazine-3-thiol, 5-(2-thienyl)- and calculating various molecular descriptors, QSAR studies can predict their activity as inhibitors for specific biological targets, such as enzymes implicated in cancer. researchgate.net

Molecular Docking: These simulations can predict the binding affinity and interaction modes of the compound with the active sites of proteins. nih.govnih.gov Given the prevalence of triazole and thiophene scaffolds in pharmacologically active agents, molecular docking could be used to screen as-Triazine-3-thiol, 5-(2-thienyl)- against various therapeutic targets, such as kinases or viral proteins, identifying promising avenues for drug discovery. tandfonline.comnih.gov

Table 3: Predictive Modeling Techniques and Their Applications

| Modeling Technique | Predicted Properties | Potential Applications | Reference |

| DFT | HOMO/LUMO energies, band gap, molecular geometry, reactivity | Design of materials for optoelectronics, characterization | dergipark.org.tr |

| QSAR | Biological activity, toxicity | Prioritization of derivatives for synthesis and testing | researchgate.net |

| Molecular Docking | Protein-ligand binding affinity and mode | Identification of potential drug targets, virtual screening | nih.govnih.gov |

Interdisciplinary Research Opportunities in Emerging Fields

The unique structural features of as-Triazine-3-thiol, 5-(2-thienyl)- position it at the intersection of several scientific disciplines, opening up exciting opportunities for collaborative research.

Sensor Technology: The thiol group is highly nucleophilic and reactive, making it an excellent anchor for creating chemosensors. rsc.orgmdpi.com Future research could focus on developing fluorescent or colorimetric sensors based on this compound. For example, the thiol could react selectively with specific analytes (e.g., heavy metal ions or reactive oxygen species), inducing a change in the electronic structure of the conjugated thienyl-triazine system, leading to a detectable optical signal.

Catalysis: The electron-rich and electron-deficient moieties within the molecule, along with the potential for metal coordination, suggest its utility in catalysis. nih.gov Thienyl-triazine-based porous polymers have already been explored for their catalytic applications. nih.gov The thiol group could act as an organocatalyst itself or serve to anchor metallic nanoparticles, creating hybrid catalysts for a range of organic transformations.

Optoelectronics: The donor-acceptor (D-A) nature of the 5-(2-thienyl)-as-triazine core is a hallmark of materials used in organic electronics. taylorfrancis.combeilstein-journals.org The development of derivatives of as-Triazine-3-thiol, 5-(2-thienyl)- could lead to novel materials for OLEDs, where the compound functions as an emitter or host, or in OSCs as a donor or acceptor material. The ability to tune the electronic properties through chemical modification of the thiol or the aromatic rings is a significant advantage in this field. researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-(2-thienyl)-1,2,4-triazole derivatives, and how are they characterized?

- Methodological Answer : The synthesis typically involves cyclization reactions of thiosemicarbazides or thiourea derivatives with thiophene-containing precursors. For example, Al-Omar et al. (2010) synthesized 5-(2-thienyl)-1,2,4-triazoles by reacting hydrazine derivatives with thiophene-based carbonyl intermediates under reflux conditions in ethanol. Characterization relies on elemental analysis, NMR spectroscopy (¹H and ¹³C), and IR spectroscopy to confirm functional groups and structural integrity .

Q. How is the antimicrobial activity of 5-(2-thienyl)-triazole derivatives evaluated in preliminary studies?

- Methodological Answer : In vitro assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria are standard. Compounds are tested using broth dilution methods to determine minimum inhibitory concentrations (MICs). For instance, compound 9a (a 5-(2-thienyl)-1,3,4-oxadiazole derivative) exhibited broad-spectrum activity, while derivatives like 4d and 5e showed selectivity against Gram-positive strains. Activity against Candida albicans is often negligible, requiring structural modifications for antifungal efficacy .

Q. What spectroscopic techniques are critical for confirming the tautomeric forms of thiol-thione triazole derivatives?

- Methodological Answer : ¹H NMR and IR spectroscopy are primary tools. Thiol-thione tautomerism in triazoles is identified by shifts in S-H stretching vibrations (IR: 2500–2600 cm⁻¹) and proton environments in NMR. For example, the absence of an S-H peak in NMR may indicate dominance of the thione form. X-ray crystallography (as in ) can resolve tautomeric states unambiguously .

Advanced Research Questions

Q. How can synthetic yields of 5-(2-thienyl)-triazoles be optimized, and what factors influence regioselectivity?

- Methodological Answer : Yield optimization involves solvent selection (e.g., ethanol vs. DMF), temperature control, and catalyst use (e.g., AlCl₃ for Friedel-Crafts reactions). Regioselectivity in triazole formation depends on electronic effects of substituents; electron-withdrawing groups on the thiophene ring favor nucleophilic attack at specific positions. Computational modeling (DFT) can predict reactive sites to guide synthesis .

Q. What computational approaches are used to correlate triazole derivative structures with biological activity?

- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking studies (e.g., with bacterial enzyme targets like dihydrofolate reductase) identify binding interactions. For example, combined experimental crystallography with DFT to explain the antibacterial activity of hydrazone-triazole hybrids .

Q. How should researchers address discrepancies in antimicrobial activity data across structurally similar triazole derivatives?

- Methodological Answer : Contradictions may arise from minor structural variations (e.g., substitution at R-groups) or assay conditions (e.g., pH, inoculum size). Systematic structure-activity relationship (SAR) studies are essential. For instance, replacing arylthiourea groups with piperazinyl moieties (as in 9a–f ) enhanced Gram-negative activity in some derivatives, highlighting the role of hydrophobicity .

Q. What advanced spectroscopic methods resolve ambiguities in triazole-thiophene conjugate structures?

- Methodological Answer : Single-crystal X-ray diffraction provides definitive structural confirmation, as demonstrated in for triazine-based hydrazones. Solid-state NMR and mass spectrometry (HRMS) further validate molecular geometry and purity. For dynamic systems (e.g., tautomers), variable-temperature NMR tracks equilibrium shifts .

Data Presentation

Table 1 : Representative Antimicrobial Activity of 5-(2-Thienyl)-Triazole Derivatives

| Compound | Gram-Positive MIC (µg/mL) | Gram-Negative MIC (µg/mL) | Reference |

|---|---|---|---|

| 4d | 6.25 (S. aureus) | >100 (E. coli) | |

| 9a | 3.12 (S. aureus) | 12.5 (E. coli) | |

| 5e | 1.56 (B. subtilis) | >100 (P. aeruginosa) |

Note : MIC values indicate structural modifications (e.g., piperazinyl groups in 9a ) enhance broad-spectrum activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.